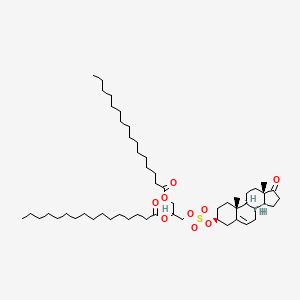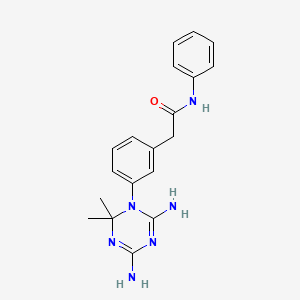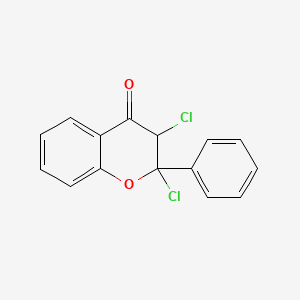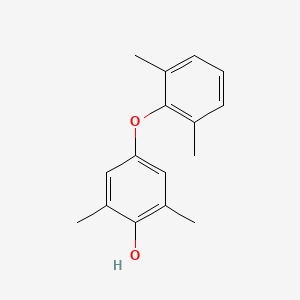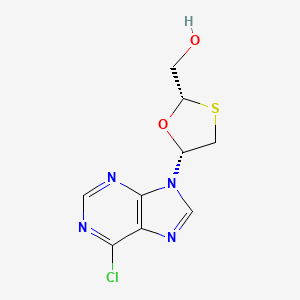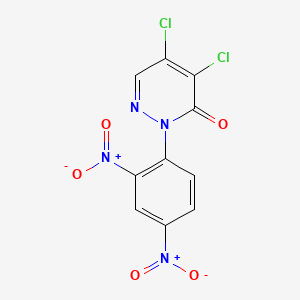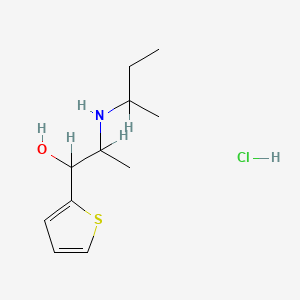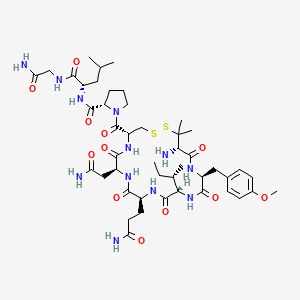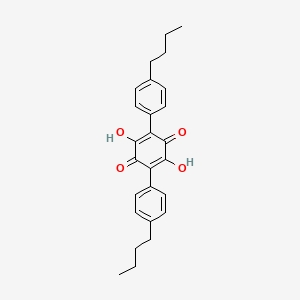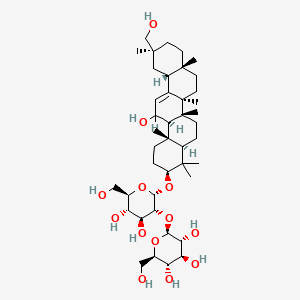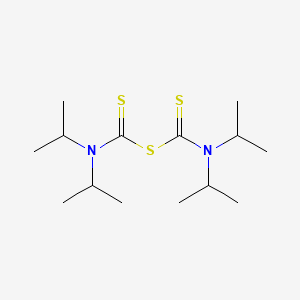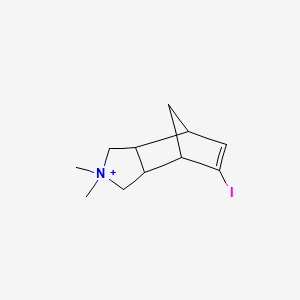
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is a complex organic compound with a unique structure. It is characterized by the presence of an isoindolium core, which is a nitrogen-containing heterocycle, and a methano bridge that adds rigidity to the molecule. The compound also features an iodine atom and two methyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindolium Core: This can be achieved through a cyclization reaction involving a suitable diene and a nitrogen-containing reagent.
Introduction of the Methano Bridge: This step often involves a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Iodination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the iodination and methylation steps.
化学反应分析
Types of Reactions
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using iodine (I₂) or bromine (Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindolium oxides, while reduction can produce isoindolium hydrides.
科学研究应用
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of the iodine atom and methyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: This compound shares a similar bicyclic structure but lacks the iodine atom and methyl groups.
4,7-Methano-1H-isoindole-1,3(2H)-dione: Another related compound, differing in the functional groups attached to the core structure.
Uniqueness
4,7-Methano-1H-isoindolium, 2,3,3a,4,7,7a-hexahydro-5-iodo-2,2-dimethyl- is unique due to the presence of the iodine atom and the two methyl groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific binding interactions and chemical transformations.
属性
CAS 编号 |
7770-35-6 |
|---|---|
分子式 |
C11H17IN+ |
分子量 |
290.16 g/mol |
IUPAC 名称 |
8-iodo-4,4-dimethyl-4-azoniatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C11H17IN/c1-13(2)5-9-7-3-8(10(9)6-13)11(12)4-7/h4,7-10H,3,5-6H2,1-2H3/q+1 |
InChI 键 |
LOZSFBQWRWEDCN-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CC2C3CC(C2C1)C(=C3)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


